molecular formula C5H5FN2O2 B2811835 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1779937-23-3

5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2811835
CAS No.: 1779937-23-3
M. Wt: 144.105
InChI Key: VDXUCVYJBQCWMK-UHFFFAOYSA-N
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Description

5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid: is a versatile small molecule scaffold with the molecular formula C5H5FN2O2 and a molecular weight of 144.1 g/mol . This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the use of starting materials such as N,N-dimethylacrylamide and fluorinated reagents . The process includes steps like oxidation, esterification, and cyclization to form the pyrazole ring . Reaction conditions often involve the use of palladium catalysts and carbon monoxide under ambient pressure .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. The use of readily available raw materials and solvents makes the process cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Amines, thiols.

Major Products Formed: The major products formed from these reactions include various substituted pyrazoles and pyrazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other related structures .

Biology: In biological research, this compound is studied for its potential antiviral and anticancer properties. It has shown activity against various cell lines and viruses, making it a candidate for further drug development .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential . These derivatives are investigated for their ability to interact with specific molecular targets, such as enzymes and receptors .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and pharmaceutical intermediates . Its versatility and reactivity make it valuable for various applications .

Comparison with Similar Compounds

Uniqueness: 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its fluorine substitution at the 5-position, which enhances its reactivity and stability. This substitution also contributes to its biological activity , making it a valuable compound for various applications .

Properties

IUPAC Name

5-fluoro-1-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2/c1-8-4(6)2-3(7-8)5(9)10/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXUCVYJBQCWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779937-23-3
Record name 5-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid
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